A Technical Guide to the 1H and 13C NMR Spectral Analysis of 4-Styrylpyridine
A Technical Guide to the 1H and 13C NMR Spectral Analysis of 4-Styrylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Styrylpyridine in Medicinal Chemistry
4-Styrylpyridine, a heterocyclic aromatic compound, represents a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of biologically active molecules. The styrylpyridine core is of particular interest to researchers and drug development professionals due to its presence in compounds developed for neurodegenerative diseases, oncology, and infectious diseases.
Notably, derivatives of 4-styrylpyridine have emerged as promising agents for the imaging of amyloid-β (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. Radioiodinated styrylpyridines have demonstrated high binding affinity to Aβ plaques, showcasing their potential as probes for single-photon emission computed tomography (SPECT) imaging in living brains[1][2]. Beyond diagnostics, the styrylpyridine moiety is also being explored for its therapeutic potential, with studies indicating that derivatives can possess significant anticancer, antimicrobial, and anti-inflammatory properties[3][4]. The styryl group (Ph-CH=CH-R) is a key feature in many medicinally important compounds as it can positively influence lipophilicity, oral absorption, and biological activity[5].
Given its importance, the unambiguous structural characterization of 4-styrylpyridine and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. This in-depth technical guide provides a comprehensive analysis of the 1H and 13C NMR spectra of 4-styrylpyridine, offering a detailed interpretation of spectral data and a robust experimental protocol for data acquisition.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR spectral data, the atoms of 4-styrylpyridine are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of 4-Styrylpyridine with atom numbering.
1H NMR Spectral Data of 4-Styrylpyridine
The 1H NMR spectrum of 4-styrylpyridine provides a wealth of information regarding the number of different types of protons and their connectivity. The data presented below was obtained in deuterated chloroform (CDCl3) at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 8.59 | d | 5.9 |
| H-3, H-5 | 7.35 | d | 5.9 |
| H-7 | 7.10 | d | 16.3 |
| H-8 | 7.23 | d | 16.3 |
| H-10, H-14 | 7.53 | d | 7.3 |
| H-11, H-13 | 7.37 | t | 7.5 |
| H-12 | 7.29 | t | 7.3 |
Interpretation of the 1H NMR Spectrum
The 1H NMR spectrum of 4-styrylpyridine displays distinct signals corresponding to the protons of the pyridine and styrene moieties.
-
Pyridine Ring Protons: The protons on the pyridine ring, H-2/H-6 and H-3/H-5, appear as two distinct doublets. The protons adjacent to the nitrogen atom (H-2 and H-6) are the most deshielded, resonating at 8.59 ppm, due to the electron-withdrawing nature of the nitrogen. They appear as a doublet due to coupling with the neighboring H-3 and H-5 protons, respectively, with a coupling constant of 5.9 Hz. The H-3 and H-5 protons resonate further upfield at 7.35 ppm, also as a doublet, due to coupling with H-2 and H-6.
-
Vinylic Protons: The two vinylic protons, H-7 and H-8, of the styryl group give rise to two doublets in the alkene region of the spectrum. The large coupling constant of 16.3 Hz is characteristic of a trans configuration of the double bond. H-8, being closer to the phenyl ring, appears at a slightly higher field (7.23 ppm) compared to H-7 (7.10 ppm).
-
Phenyl Ring Protons: The protons of the phenyl ring appear in the aromatic region between 7.29 and 7.53 ppm. The H-10 and H-14 protons, being in the ortho position to the vinyl group, are the most deshielded of the phenyl protons and appear as a doublet at 7.53 ppm. The H-11, H-13 (meta), and H-12 (para) protons resonate as overlapping triplets around 7.37 and 7.29 ppm. The integration of these signals corresponds to a 2:2:1 ratio, as expected.
13C NMR Spectral Data of 4-Styrylpyridine
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The data below was acquired in CDCl3 at 100 MHz.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2, C-6 | 150.3 |
| C-3, C-5 | 120.9 |
| C-4 | 145.5 |
| C-7 | 132.9 |
| C-8 | 127.5 |
| C-9 | 136.2 |
| C-10, C-14 | 126.8 |
| C-11, C-13 | 128.9 |
| C-12 | 128.8 |
Interpretation of the 13C NMR Spectrum
The 13C NMR spectrum of 4-styrylpyridine shows nine distinct signals, consistent with the molecular symmetry.
-
Pyridine Ring Carbons: The carbons of the pyridine ring are readily identified. The C-2 and C-6 carbons, being adjacent to the electronegative nitrogen atom, are the most deshielded and appear at 150.3 ppm. The C-4 carbon, to which the styryl group is attached, resonates at 145.5 ppm. The C-3 and C-5 carbons are found at 120.9 ppm.
-
Vinylic Carbons: The two vinylic carbons, C-7 and C-8, are observed at 132.9 and 127.5 ppm, respectively.
-
Phenyl Ring Carbons: The carbons of the phenyl ring show four distinct signals. The quaternary carbon C-9, which is attached to the vinyl group, appears at 136.2 ppm. The C-10/C-14, C-11/C-13, and C-12 carbons resonate at 126.8, 128.9, and 128.8 ppm, respectively.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality 1H and 13C NMR spectra of 4-styrylpyridine. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-styrylpyridine for 1H NMR and 20-50 mg for 13C NMR using an analytical balance.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl3) is a suitable choice as 4-styrylpyridine is readily soluble in it. The deuterated solvent provides a lock signal for the NMR spectrometer and minimizes solvent proton signals in the 1H spectrum.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or swirling.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference standard for chemical shifts (δ = 0.00 ppm).
II. NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
Caption: A simplified workflow for NMR data acquisition.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative measurements.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of 13C.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (CHCl3 at 7.26 ppm for 1H and CDCl3 at 77.16 ppm for 13C) or an internal standard like TMS.
-
Integration (1H NMR): Integrate the signals to determine the relative ratios of the different protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both 1H and 13C spectra.
Conclusion
This technical guide provides a comprehensive overview of the 1H and 13C NMR spectral data of 4-styrylpyridine. The detailed interpretation of the chemical shifts, multiplicities, and coupling constants, in conjunction with the provided experimental protocol, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the NMR characteristics of this important molecular scaffold is crucial for the synthesis, characterization, and development of novel therapeutic and diagnostic agents. The data and protocols presented herein are intended to ensure the scientific integrity and reproducibility of experimental results in the field of medicinal chemistry.
References
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
-
Kung, M. P., Hou, C., Zhuang, Z. P., Zhang, B., Skovronsky, D., Trojanowski, J. Q., Lee, V. M., & Kung, H. F. (2007). Novel styrylpyridines as probes for SPECT imaging of amyloid plaques. Journal of medicinal chemistry, 50(15), 3492–3499. [Link]
-
Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(7), e202100706. [Link]
-
Ouedraogo, J. C. W., Tapsoba, E., Sib, S. F., & Bonzi-Coulibaly, Y. L. (2010). Styrylpyrylium Salts: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy, 2010, 246821. [Link]
-
Khan, I., Zaib, S., Batool, S., Niaz, H., Iqbal, J., & Ul-Haq, Z. (2019). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 13, 2649–2676. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. (n.d.). 4-Styrylpyridine. National Center for Biotechnology Information. [Link]
-
Ono, M., Maya, Y., Haratake, M., & Saji, H. (2007). Novel styrylpyridine derivatives as probes for SPECT imaging of β-amyloid plaques. Bioorganic & medicinal chemistry, 15(16), 5437–5444. [Link]
-
Mrozek-Wilczkiewicz, A., Musiol, R., Jampilek, J., & Finster, J. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European journal of medicinal chemistry, 177, 111-122. [Link]
-
Zhang, L., Liu, B., Li, Y., Du, Y., & Liu, Z. (2012). Radioiodinated 2-styrylpyridine derivatives as potential SPECT probes for imaging β-amyloid plaques. Bioorganic & medicinal chemistry letters, 22(1), 524–527. [Link]
-
Ali, M. A., Ismail, R., Choon, T. S., & Yoon, Y. K. (2016). Synthesis, characterization and biological evaluation of new pyridine based chalcones and pyrazolines. Molecules (Basel, Switzerland), 21(4), 487. [Link]
-
Mondal, S., Manna, A., & Brandão, P. (2019). Synthesis and characterization of a new 4-styrylpyridine based square planar copper(II) complex: exploration of phenoxazinone synthase-mimicking activity and DFT study. Journal of Coordination Chemistry, 72(14), 2387-2402. [Link]
-
Ziras, P. G., Chochos, C. L., & Peristeras, A. D. (2020). Styryl dyes in medicinal chemistry. Future Medicinal Chemistry, 12(12), 1145-1165. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
Kumar, A., & Rawat, M. (2016). A review on pyridine and its derivatives with special emphasis on antitubercular activity. Mini reviews in medicinal chemistry, 16(15), 1247–1263. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
